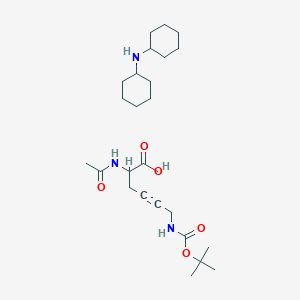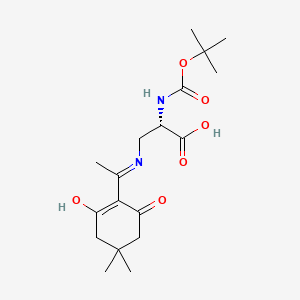
Boc-Dap(Dde)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-Dap(Dde)-OH” is an intermediate in the synthesis of Monomethyl auristatin E (HY-15162), which is an inhibitor of tubulin polymerization . It can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .
Synthesis Analysis
The synthesis of “this compound” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Molecular Structure Analysis
The molecular weight of “this compound” is 420.54, and its molecular formula is C23H36N2O5 .
Chemical Reactions Analysis
“this compound” is used in the synthesis of antibody-drug conjugates (ADCs). The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 420.54 and a molecular formula of C23H36N2O5 . It is soluble in DMSO .
Applications De Recherche Scientifique
Conjugués anticorps-médicaments (ADC)
Ce composé sert de lieur clivable dans la création d’ADC {svg_1}. Les ADC sont des molécules complexes composées d’un anticorps lié à un médicament cytotoxique par une liaison clivable. Boc-Dap(Dde)-OH peut être utilisé pour fixer le médicament à l’anticorps, puis, une fois à l’intérieur de la cellule cible, la liaison peut être clivée pour libérer le médicament.
Mécanisme D'action
Target of Action
Boc-Dap(Dde)-OH is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of these ADCs is typically a specific antigen on the surface of cancer cells .
Mode of Action
This compound acts as a cleavable linker in the structure of ADCs . The ADCs are comprised of an antibody, to which is attached an ADC cytotoxin through this ADC linker . The antibody guides the ADC to the target cells (e.g., cancer cells), and the linker is then cleaved to release the cytotoxin .
Biochemical Pathways
The biochemical pathway primarily affected by this compound, via its role in ADCs, is the tubulin polymerization process . The cytotoxin released upon cleavage of the linker inhibits tubulin polymerization, disrupting the microtubule network within the cell . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by the properties of the ADC it is part of. The ADCs are designed to be selectively taken up by target cells, distributed throughout the body via the bloodstream, metabolized to release the cytotoxin, and the remnants are then excreted . The exact ADME properties can vary depending on the specific antibody and cytotoxin used in the ADC .
Result of Action
The result of the action of this compound, through its role in ADCs, is the selective killing of target cells . By releasing a cytotoxin specifically within target cells, the ADCs can effectively kill these cells while minimizing damage to healthy cells .
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These can include the presence of the target antigen on the cell surface, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tissue to reach the target cells
Orientations Futures
Analyse Biochimique
Biochemical Properties
Boc-Dap(Dde)-OH plays a crucial role in the formation of ADCs . It interacts with antibodies and cytotoxic drugs to form a stable complex. The nature of these interactions is largely dependent on the specific antibody and drug used, but typically involves covalent bonding .
Cellular Effects
The effects of this compound on cells are primarily seen through its role in ADCs . The ADCs can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the antibody and drug used in the ADC .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in ADCs . It allows for the stable attachment of a cytotoxic drug to an antibody, and can be cleaved to release the drug once the ADC has bound to its target .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its stability as an ADC linker . It provides a stable link between the antibody and drug, ensuring the ADC remains intact until it reaches its target .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would depend on the specific ADC being used . As with any substance, high doses could potentially have toxic or adverse effects .
Metabolic Pathways
As a component of ADCs, it could potentially interact with enzymes or cofactors involved in the metabolism of the antibody or drug .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be mediated by the ADC it is part of . The ADC could interact with transporters or binding proteins, and its localization or accumulation could be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound would depend on the specific ADC it is part of . It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of the ADC .
Propriétés
IUPAC Name |
(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

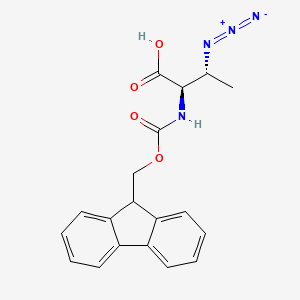
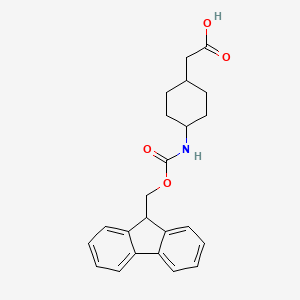
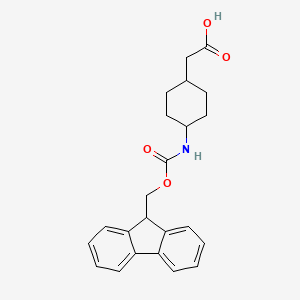
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

